molecular formula C8H12N2O B12839658 (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol

Cat. No.: B12839658
M. Wt: 152.19 g/mol
InChI Key: ZAODMRKKIMBZKH-MRVPVSSYSA-N
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Description

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol side chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridin-3-yl derivatives.

    Chiral Amino Alcohol Formation: The key step involves the introduction of the chiral amino alcohol moiety. This can be achieved through asymmetric reduction or chiral resolution techniques.

    Final Product Isolation: The final product is isolated and purified using standard techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process is optimized for yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the pyridine ring or the amino alcohol side chain.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pyridine ring may also participate in π-π stacking interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1-(6-methylpyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

    2-Amino-1-(3-pyridyl)ethanol: A similar compound without the methyl substitution, which may exhibit different reactivity and applications.

    6-Methylpyridin-3-amine: A simpler derivative that lacks the amino alcohol side chain.

Uniqueness

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both an amino group and an alcohol group, which provide versatility in chemical reactions and potential biological activities. The methyl substitution on the pyridine ring also contributes to its distinct properties compared to other pyridine derivatives.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1S)-2-amino-1-(6-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3/t8-/m1/s1

InChI Key

ZAODMRKKIMBZKH-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H](CN)O

Canonical SMILES

CC1=NC=C(C=C1)C(CN)O

Origin of Product

United States

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